Fmoc-Hph(2-OCF3)-OH
Description
Significance of Non-Canonical Amino Acids in Peptide Science
The foundation of life is built primarily from a set of 20 canonical amino acids, which assemble into the peptides and proteins that regulate nearly all cellular processes. nih.gov While native peptides are a source of inspiration, their direct use as therapeutic agents is often hindered by poor metabolic stability and low bioavailability. nih.gov To overcome these limitations, medicinal chemists have turned to non-canonical amino acids (ncAAs)—amino acids not encoded in the standard genetic code. nih.gov
The incorporation of ncAAs is a powerful strategy for creating "designer peptides" with enhanced, drug-like properties. nih.gov These modifications can confer novel functions, improve potency, increase resistance to enzymatic degradation, and control peptide conformation. nih.govrsc.org By expanding the chemical repertoire beyond the 20 proteinogenic building blocks, ncAAs provide a platform to fine-tune the structure and function of peptides, transforming them into more robust candidates for drug discovery and advanced biomaterials. rsc.orgresearchgate.net
Overview of Fmoc-Based Peptide Synthesis Methodologies and the Role of Specialty Amino Acids
The chemical synthesis of peptides is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS), with the 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy being the predominant method used today. nih.govcreative-peptides.com In Fmoc-SPPS, the peptide chain is assembled stepwise while anchored to a solid polymer resin. biomatik.com The process relies on an orthogonal protection scheme: the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side-chains are protected with acid-labile groups. peptide.compeptide.com
A typical synthesis cycle involves:
Deprotection: The Fmoc group of the resin-bound amino acid is removed with a mild base, typically piperidine (B6355638), to liberate the free amine. peptide.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly freed amine, forming a peptide bond. nih.gov
Washing: Excess reagents are washed away to ensure high purity of the growing peptide chain. biomatik.com
This cycle is repeated until the desired sequence is assembled. Specialty amino acids like Fmoc-Hph(2-OCF3)-OH are introduced as pre-synthesized, protected building blocks within this automated process. nih.govnih.gov The mild conditions of Fmoc chemistry are highly compatible with a wide array of modified amino acids, making it the method of choice for creating complex and novel peptide derivatives. nih.gov
Rationale for Academic Research on Trifluoromethoxyphenyl-Modified Homophenylalanine Derivatives
The specific structure of this compound is rationally designed to introduce precise modifications that can enhance a peptide's therapeutic potential. This rationale is based on the distinct properties conferred by its core components: the homophenylalanine backbone and the trifluoromethoxy-substituted phenyl ring.
Homophenylalanine (Hph) Backbone: As a homolog of phenylalanine, homophenylalanine contains an additional methylene (B1212753) (-CH2-) group in its side chain. This extension increases the distance between the peptide backbone and the aromatic ring, providing greater conformational flexibility. This alteration can influence how the peptide folds and interacts with its biological target, potentially leading to increased potency or selectivity.
Trifluoromethoxy (-OCF3) Group: The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to improve a molecule's pharmacokinetic profile. acs.orgnih.gov The trifluoromethoxy group is of particular interest because it is one of the most lipophilic substituents, a property that can enhance membrane permeability. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes. mdpi.com This increased metabolic stability can prolong the half-life of a peptide drug in the body. mdpi.com The trifluoromethoxy group is also a strong electron-withdrawing substituent, which alters the electronic properties of the aromatic ring and can lead to stronger interactions with biological targets. nih.govmdpi.com
By combining these features, the incorporation of Hph(2-OCF3)-OH into a peptide sequence is a deliberate strategy to modulate its conformation, increase its lipophilicity, and enhance its metabolic stability.
| Feature | Canonical Amino Acid (e.g., Phenylalanine) | NCAA Example (Hph(2-OCF3)) |
|---|---|---|
| Backbone Structure | Standard α-amino acid structure | Homologue with extended side chain (homo-amino acid) |
| Side Chain Modification | Unsubstituted phenyl group | Phenyl group substituted with a trifluoromethoxy (-OCF3) moiety |
| Metabolic Stability | Susceptible to standard enzymatic degradation | Enhanced resistance to metabolic breakdown due to the stable C-F bonds. mdpi.com |
| Lipophilicity | Moderately hydrophobic | Significantly increased lipophilicity due to the -OCF3 group. mdpi.com |
| Conformational Effect | Defined conformational preference | Altered conformational flexibility due to the extended backbone |
Scope and Objectives of the Academic Review
This review serves to contextualize the scientific importance of the specialty chemical this compound. The primary objective is to provide a clear and concise overview of the fundamental concepts that underpin its use in research. This includes an examination of the pivotal role that non-canonical amino acids play in advancing peptide science, a summary of the robust and versatile Fmoc-based synthesis methodology that enables their incorporation, and a detailed rationale for the specific structural modifications present in this compound. The review aims to establish how the strategic combination of a homophenylalanine scaffold with a trifluoromethoxyphenyl side chain creates a valuable tool for developing next-generation peptides with enhanced pharmaceutical properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22F3NO5 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m0/s1 |
InChI Key |
NAFAOGMPPYEXGE-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for Fmoc Hph 2 Ocf3 Oh and Analogous Non Canonical Amino Acids
De Novo Synthesis Approaches to Fluoroalkoxy-Substituted Phenylalanine and Homophenylalanine Scaffolds
The de novo synthesis of Fmoc-Hph(2-OCF3)-OH requires a multi-step approach that meticulously constructs the molecule from simpler precursors. This process involves the stereoselective formation of the amino acid backbone, the introduction of the trifluoromethoxy group onto the aromatic ring, and the final protection of the alpha-amino group.
Stereoselective Synthesis of the Amino Acid Backbone
Achieving the desired stereochemistry of the amino acid backbone is paramount for its biological activity. Modern synthetic strategies are increasingly moving away from classical resolution methods towards more efficient enantioselective approaches. Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has emerged as a powerful tool for the stereoselective synthesis of diverse non-canonical amino acids. nih.gov This method allows for the formation of multiple contiguous stereocenters with high levels of diastereo- and enantioselectivity in a single operation. nih.gov Another innovative approach involves visible light-promoted photoredox catalysis for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine, providing a convenient route to various unnatural α-amino acids. nih.govrsc.org
Traditional methods, such as the Strecker synthesis, which involves the reaction of an aldehyde with ammonium (B1175870) salt and cyanide followed by hydrolysis, typically yield a racemic mixture of α-amino acids. youtube.com While effective for creating the basic amino acid structure, this method necessitates a subsequent resolution step to isolate the desired enantiomer. youtube.com
Introduction of the 2-Trifluoromethoxy Moiety
The introduction of a trifluoromethoxy (-OCF3) group onto an aromatic ring is a key step in the synthesis of this compound. This functional group is known to enhance metabolic stability and modulate the lipophilicity of drug candidates. nih.gov Several methods exist for trifluoromethoxylation. One common approach involves the use of hypervalent iodine(III) reagents, such as Togni and Umemoto-type reagents, for the electrophilic trifluoromethoxylation of phenols or other nucleophilic aromatic substrates. mdpi.com Additionally, visible-light photoredox catalysis offers a milder and more environmentally friendly radical-based pathway for incorporating the trifluoromethoxy group. mdpi.com
For aromatic compounds, the synthesis of trifluoromethyl ethers can also be achieved through an oxidative desulfurization-fluorination of dithiocarbonates using reagents like hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin. nih.gov Another strategy involves a chlorination/fluorination sequence of phenols, which can be performed in situ by heating the phenol (B47542) with tetrachloromethane, anhydrous hydrogen fluoride, and a catalytic amount of boron trifluoride in a pressure vessel. nih.gov
N-alpha-Fmoc Protection Methodologies
The final step in the synthesis of the target monomer is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is widely used in solid-phase peptide synthesis (SPPS). nih.govnih.gov The protection reaction is typically carried out by reacting the amino acid with Fmoc chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in the presence of a base. rsc.orgorganic-chemistry.org Efficient Fmoc protection of amino acids can be achieved in aqueous media, which offers a more environmentally friendly alternative to traditional organic solvents. rsc.org For solid-phase synthesis, a 2-chlorotrityl chloride (2-CTC) resin can be used as a temporary protecting group for the carboxylic acid, allowing for subsequent N-methylation and Fmoc protection. mdpi.com
Enzymatic Resolution Techniques for Enantiopure Amino Acid Precursors
Enzymatic resolution is a highly effective method for obtaining optically pure amino acids from racemic mixtures. libretexts.org This technique leverages the high stereoselectivity of enzymes to selectively react with one enantiomer, allowing for the separation of the two. Common enzymes used for this purpose include lipases, esterases, aminoacylases, and hydantoinases.
One widely used industrial method involves the use of aminoacylases, such as L-aminoacylase from Aspergillus oryzae, to selectively hydrolyze the N-acyl derivative of the L-amino acid in a racemic mixture, leaving the D-enantiomer unchanged. google.comresearchgate.net The resulting free L-amino acid can then be separated from the unreacted N-acyl-D-amino acid. google.com
Dynamic kinetic resolution (DKR) is an even more efficient approach that can theoretically convert 100% of the racemic starting material into the desired enantiomer. rsc.org In this process, the undesired enantiomer is continuously racemized in situ while the desired enantiomer is selectively transformed by the enzyme. rsc.org For example, D- and L-amino acids can be produced from their corresponding amides using stereospecific amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase. asm.org
| Enzymatic Resolution Technique | Enzyme Class | Substrate | Key Feature |
| Kinetic Resolution | Aminoacylase | N-acyl-DL-amino acid | Selective hydrolysis of the L-enantiomer. researchgate.net |
| Kinetic Resolution | Lipase/Esterase | DL-amino acid ester | Enantioselective hydrolysis or acylation. |
| Dynamic Kinetic Resolution | Amidase + Racemase | DL-amino acid amide | Simultaneous resolution and racemization of the undesired enantiomer. asm.org |
| Coupled Enzyme System | D-amino acid oxidase + Aminotransferase | DL-amino acid | Oxidation of the D-enantiomer to an α-keto acid, followed by transamination to the L-enantiomer. nih.gov |
Derivatization Strategies for Incorporating Trifluoromethoxy Groups onto Existing Amino Acid Backbones
While de novo synthesis is a common approach, it is also possible to introduce the trifluoromethoxy group onto a pre-existing amino acid backbone. This derivatization is often more challenging due to the potential for side reactions and the need for protecting other functional groups. However, for certain substrates, it can be a viable strategy.
The direct trifluoromethoxylation of an aromatic amino acid like phenylalanine or homophenylalanine would require conditions that are compatible with the amino and carboxylic acid functionalities, or these groups would need to be protected. The methods described in section 2.1.2, such as electrophilic trifluoromethoxylation with hypervalent iodine reagents or radical-based methods, could potentially be adapted for this purpose, provided that appropriate protecting groups are employed for the amino acid core. mdpi.com
Advanced Analytical Verification of Synthesized Monomers (Beyond Basic Identification)
Once the synthesis of this compound is complete, rigorous analytical techniques are required to confirm its structure, purity, and enantiomeric integrity. Beyond basic identification methods like NMR and mass spectrometry, advanced chiral analysis is crucial.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers. mdpi.com Alternatively, pre-column derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard reversed-phase column, is also widely used. mdpi.comnih.gov
Mass spectrometry-based techniques are particularly powerful for the sensitive and selective analysis of chiral amino acids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the high-throughput analysis of chiral amino acids without the need for derivatization in some cases. nih.gov For enhanced separation and analysis, trapped ion mobility–mass spectrometry (TIMS-MS) can be combined with chiral derivatization to provide rapid and highly sensitive determination of enantiomeric ratios. acs.org
Gas chromatography-mass spectrometry (GC-MS) is another established technique for amino acid analysis, although it typically requires derivatization to increase the volatility of the analytes. mdpi.comsigmaaldrich.com Two-step derivatization procedures, such as silylation of the carboxylic acid group followed by trifluoroacylation of the amino group, can be employed for this purpose. nih.gov
| Analytical Technique | Principle | Key Advantage |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. mdpi.com | Direct separation without derivatization. |
| LC-MS with Chiral Derivatization | Formation of diastereomers followed by LC separation and MS detection. nih.govjst.go.jp | High sensitivity and selectivity. nih.gov |
| High-Throughput LC-MS/MS | Direct separation and quantification of enantiomers. nih.gov | Rapid analysis without derivatization. nih.gov |
| Trapped Ion Mobility–Mass Spectrometry (TIMS-MS) | Gas-phase separation of diastereomeric ions. acs.org | Fast and highly sensitive chiral analysis. acs.org |
| GC-MS with Derivatization | Separation of volatile amino acid derivatives. mdpi.comsigmaaldrich.com | Established and robust technique. mdpi.com |
Advanced Solid Phase Peptide Synthesis Spps Methodologies Utilizing Fmoc Hph 2 Ocf3 Oh
Optimized Coupling Protocols for Hindered Amino Acids in SPPS
The primary challenge in coupling Fmoc-Hph(2-OCF3)-OH is overcoming the significant steric hindrance presented by the β-methylene group of the homophenylalanine side chain and the bulky ortho-substituent. Standard coupling conditions are often insufficient, leading to low yields, incomplete reactions, and potential side reactions. Therefore, optimization of the coupling protocol is critical.
Selection and Application of Coupling Reagents
The choice of coupling reagent is the most important factor in driving the acylation reaction to completion when dealing with sterically demanding residues like this compound. Reagents are selected based on their activation speed, efficiency, and propensity to suppress side reactions, particularly racemization [2, 3].
High-potency uronium/guanidinium salt-based reagents are strongly preferred for this application. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for difficult sequences [4, 6]. It reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate, which rapidly converts to an activated ester of HOAt (1-Hydroxy-7-azabenzotriazole). This activated species readily acylates the free N-terminal amine on the growing peptide chain. PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) function via a similar mechanism, forming activated esters with HOBt (1-Hydroxybenzotriazole) .
In contrast, carbodiimide (B86325) reagents like DIC (N,N'-Diisopropylcarbodiimide) are generally less effective on their own for such hindered couplings. When used, they must be combined with an activating additive such as HOBt or, more preferably, Oxyma Pure (Ethyl cyanohydroxyiminoacetate) [9, 10]. Oxyma Pure is a non-explosive alternative to HOBt that has been shown to enhance coupling efficiency and provide superior racemization suppression .
DMAP (4-Dimethylaminopyridine) is a potent acylation catalyst but is generally avoided for the main chain elongation steps in Fmoc-SPPS due to its strong basicity, which can cause significant racemization of the activated amino acid . Its use is typically restricted to specific applications like the initial loading of the first amino acid onto Wang-type resins, and even then, it must be used with caution.
The following table summarizes the characteristics of common coupling reagents for the incorporation of this compound.
| Reagent | Class | Mechanism/Additive | Efficiency for Hindered Couplings | Racemization Risk | Notes |
|---|---|---|---|---|---|
| HATU | Guanidinium Salt | Forms HOAt active ester | Very High | Low | Often the reagent of choice for difficult couplings [4, 6]. |
| PyBOP | Phosphonium Salt | Forms HOBt active ester | High | Low-Moderate | Generates carcinogenic HMPA as a byproduct . |
| TBTU | Uronium Salt | Forms HOBt active ester | High | Low-Moderate | Cost-effective alternative to HATU, but slightly less potent. |
| DIC/Oxyma Pure | Carbodiimide + Additive | Forms Oxyma active ester | Moderate-High | Low | Safer and often more effective than DIC/HOBt combination [9, 11]. |
| DIC/HOBt | Carbodiimide + Additive | Forms HOBt active ester | Moderate | Moderate | Classical method; HOBt has safety concerns (explosive when dry) [2, 3]. |
| DMAP | Acylation Catalyst | Direct catalysis | N/A (Not a primary coupling reagent) | Very High | Should not be used for coupling steps involving chiral amino acids . |
Role of Ancillary Bases and Solvents in Coupling Efficiency
The reaction environment, defined by the base and solvent, is crucial for successful coupling. The tertiary amine base serves to deprotonate the incoming amino acid's ammonium (B1175870) salt and maintain a basic pH for the reaction .
Bases: DIPEA (N,N-Diisopropylethylamine) is the most common base used in SPPS. However, for sensitive couplings like that of this compound, a more sterically hindered, non-nucleophilic base such as 2,4,6-Collidine is often a superior choice. Collidine's bulk reduces its ability to cause side reactions, such as premature Fmoc deprotection or racemization, compared to the less hindered DIPEA [10, 11]. Typically, 2 equivalents of base are used relative to the amino acid.
Solvents: The solvent must effectively solvate the reagents and, most importantly, swell the solid-phase resin to ensure all reactive sites are accessible. DMF (N,N-Dimethylformamide) is the standard and most effective solvent for SPPS due to its high polarity and excellent resin-swelling properties. For a bulky and potentially less soluble residue like this compound, using pure, high-quality DMF is essential. While DCM (Dichloromethane) is used for washing steps and can be part of a solvent mixture, it is generally a poorer swelling solvent for polystyrene resins than DMF and is not recommended as the primary coupling solvent .
Strategies for Mitigating Racemization During Coupling
Racemization is a critical risk when activating any amino acid, and the risk can be exacerbated by the extended reaction times required for hindered residues. The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate from the activated carboxyl group, which can readily epimerize .
Key strategies to minimize racemization during the incorporation of this compound include:
Use of Additives: Incorporating additives like HOBt or, preferably, Oxyma Pure is the most effective strategy. These additives trap the initial highly reactive activated intermediate (e.g., O-acylisourea from DIC) to form a more stable active ester. This ester is sufficiently reactive to acylate the peptide but less prone to cyclizing into the problematic oxazolone (B7731731) . Reagents like HATU, which contain a built-in HOAt moiety, achieve this intrinsically.
Base Selection: Using the minimum necessary amount of a hindered, non-nucleophilic base like Collidine instead of DIPEA reduces the ambient basicity that promotes oxazolone formation and subsequent enolization.
In Situ Activation: The amino acid should be activated in the presence of the resin-bound amine. Pre-activation, where the amino acid, coupling reagent, and base are mixed for a period before being added to the resin, should be avoided as it allows more time for the oxazolone to form and racemize.
Temperature Control: While most SPPS is performed at room temperature, for particularly sensitive couplings, reducing the temperature to 0 °C can slow the rate of racemization more significantly than the rate of coupling, improving chiral purity.
Resin Selection and Loading for this compound Incorporation
The choice of solid support (resin) is fundamental, particularly when the hindered amino acid is the C-terminal residue. The resin's linker chemistry dictates the conditions for both the initial loading of the amino acid and the final cleavage of the completed peptide.
Application of Acid-Labile Resins
Acid-labile resins are the standard for Fmoc-SPPS. Their linkers are stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) but are cleaved by acid.
2-Chlorotrityl Chloride (2-CTC) Resin: This is the ideal resin for loading sterically hindered C-terminal residues like this compound [9, 12]. The loading procedure is exceptionally mild: the Fmoc-amino acid is attached via its carboxylate, which is generated in situ with DIPEA, directly attacking the trityl chloride linker. This avoids any pre-activation of the carboxyl group, completely eliminating the risk of racemization during the loading step. Furthermore, the high acid lability of the 2-CTC linker allows the final peptide to be cleaved under very mild conditions (e.g., 1-5% TFA in DCM), which preserves acid-sensitive side-chain protecting groups if a fully protected peptide fragment is desired .
Wang Resin: A hydroxymethylphenoxy-functionalized resin, Wang resin is a common choice for producing peptides with a C-terminal carboxylic acid. However, loading this compound onto Wang resin is more challenging. It requires pre-activation of the amino acid to form a symmetric anhydride (B1165640) or an active ester, often with a catalyst like DMAP, which carries a significant risk of racemization and dipeptide formation . Final cleavage requires strong acid conditions (e.g., 95% TFA).
Rink Amide Resin: This resin is used to synthesize peptides with a C-terminal amide. The first amino acid is coupled using standard peptide coupling protocols (e.g., HATU/DIPEA). If this compound were to be incorporated at a position other than the C-terminus, the choice of resin would be dictated by the desired C-terminal functionality (e.g., Rink Amide for an amide, Wang or 2-CTC for an acid), and its coupling would follow the optimized protocols described in section 3.1. Cleavage from Rink Amide resin also requires strong acid .
The table below compares these resins for the C-terminal incorporation of this compound.
| Resin | Final Product | Loading Conditions | Racemization Risk (at Loading) | Cleavage Conditions | Suitability for Hindered C-Terminus |
|---|---|---|---|---|---|
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid | Fmoc-AA, DIPEA (No pre-activation) | Extremely Low | Very Mild (1-5% TFA) | Excellent |
| Wang | Carboxylic Acid | Pre-activation required (e.g., DIC/DMAP) | High | Strong (95% TFA) | Moderate-Low |
| Rink Amide | Amide | Standard coupling (e.g., HATU/DIPEA) | Low (with proper reagents) | Strong (95% TFA) | Good (for internal position) |
Optimization of Resin Swelling and Coupling Kinetics
The solid-phase nature of SPPS means that the reaction occurs within a solvated polymer matrix. The physical state of this matrix directly impacts reaction kinetics .
Resin Swelling: For a coupling reaction to be efficient, the resin beads must be fully swollen by the solvent. This uncoils the polymer chains and ensures that the resin-bound N-terminal amines are sterically accessible to the activated this compound. DMF is an excellent swelling solvent for the commonly used polystyrene-based resins (like Wang and Rink Amide). Inadequate swelling, caused by poor solvent choice or low-quality solvent, creates inaccessible pockets within the resin, leading to failed sequences (deletions). It is crucial to allow the resin to swell completely in DMF (typically for 30-60 minutes) before commencing the synthesis.
Coupling Kinetics: The steric bulk of this compound inherently slows down the rate of reaction. While standard amino acid couplings may be complete in 30-60 minutes, the incorporation of this residue may require significantly longer reaction times. Strategies to overcome slow kinetics include:
Double Coupling: After the initial coupling reaction, the resin is washed, and the coupling procedure is repeated with a fresh solution of activated amino acid.
Increased Reagent Equivalents: Using a higher concentration of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.
Reaction Monitoring: It is essential to monitor the completion of the coupling using a qualitative test. The ninhydrin (B49086) (Kaiser) test is commonly used to detect free primary amines. A positive test (blue bead color) indicates an incomplete reaction, necessitating a recoupling step.
By carefully selecting high-potency reagents, optimizing the base and solvent system, choosing a suitable resin like 2-CTC, and accounting for the slow reaction kinetics, the sterically hindered building block this compound can be successfully incorporated into peptide chains, enabling the exploration of novel chemical space.
Table of Referenced Compounds
| Abbreviation | Full Chemical Name |
| 2-CTC | 2-Chlorotrityl Chloride |
| Collidine | 2,4,6-Trimethylpyridine |
| DCM | Dichloromethane (B109758) |
| DIC | N,N'-Diisopropylcarbodiimide |
| DIPEA | N,N-Diisopropylethylamine |
| DMAP | 4-Dimethylaminopyridine |
| DMF | N,N-Dimethylformamide |
| This compound | N-(9-Fluorenylmethoxycarbonyl)-L-homophenylalanine(2-trifluoromethoxy) |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HOBt | 1-Hydroxybenzotriazole |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
| TFA | Trifluoroacetic Acid |
Deprotection Strategies in Fmoc SPPS Context
The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis, relying on the base-lability of the N-α-Fmoc group and the acid-lability of side-chain protecting groups. iris-biotech.denih.gov This orthogonality allows for the selective removal of the temporary Fmoc group at each cycle of peptide elongation without disturbing the permanent side-chain protectors or the peptide-resin linkage. google.com
The selective removal of the N-α-9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step repeated throughout the synthesis of a peptide chain on a solid support. scielo.org.mx The process is a base-catalyzed elimination reaction. rsc.org It proceeds via a two-step E1cB (elimination, unimolecular, conjugate base) mechanism. rsc.org First, a base abstracts the acidic proton from the C9-position of the fluorene (B118485) ring system. springernature.compeptide.com This is the rate-determining step. rsc.org The subsequent β-elimination generates a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free N-terminal amine of the peptide chain, which is then ready for the next coupling step. scielo.org.mxpeptide.comnih.gov
The most common reagent used for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). wikipedia.org Standard protocols often utilize a 20% piperidine in DMF solution. springernature.comwikipedia.org The secondary amine, piperidine, not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the liberated dibenzofulvene electrophile, trapping it to form a stable adduct and preventing its deleterious reaction with the newly deprotected peptide amine. springernature.compeptide.comnih.gov The progress of the deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct. sigmaaldrich-jp.com
While piperidine is highly effective, alternatives have been explored. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can remove the Fmoc group significantly faster than piperidine. peptide.com However, because it is non-nucleophilic, it cannot scavenge the DBF byproduct, necessitating the addition of a nucleophilic scavenger like piperazine (B1678402). rsc.orgpeptide.com
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Half-life (t½) of Fmoc Removal | Key Characteristics | Source(s) |
| Piperidine in DMF | 20% (v/v) | ~6-7 seconds | Standard reagent; acts as both base and scavenger. | rsc.orgwikipedia.org |
| Piperazine/DBU/Formic Acid in DMF | 5% / 1% / 1% (v/v) | Not specified | Avoids strictly controlled piperidine; formic acid minimizes side reactions like aspartimide formation. | wikipedia.org |
| DBU/Piperazine in DMF | 0.5-1% DBU, 5% Piperazine | 7-12 seconds | DBU provides rapid deprotection; piperazine acts as the necessary scavenger. | rsc.org |
| Sodium Azide in NMP/DCM | Not specified | Hours | A mild, base-free alternative method. | nih.gov |
Orthogonality in SPPS refers to the use of multiple classes of protecting groups that can be selectively removed under different chemical conditions. iris-biotech.dersc.org This allows for complex peptide modifications, such as side-chain cyclization, branching, or the attachment of labels, while the peptide remains anchored to the solid support. nih.govsigmaaldrich.com The primary N-α-Fmoc/side-chain-tBu strategy is itself orthogonal. google.com For more complex syntheses involving the side chain of this compound or other residues, additional orthogonal protecting groups are employed on the side chains of amino acids like Lysine, Aspartic Acid, or Cysteine. nih.gov
Dde and ivDde: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the related 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups are used to protect primary amines, such as the ε-amino group of lysine. rsc.orgpeptide.comsigmaaldrich.com Their key advantage is their stability towards both the basic conditions of Fmoc removal (piperidine) and the strong acidic conditions of final cleavage (TFA). sigmaaldrich-jp.comsigmaaldrich.com They are selectively removed using a solution of 2% hydrazine (B178648) in DMF. rsc.orgsigmaaldrich.comsigmaaldrich.com The ivDde group is sterically bulkier and thus more robust than Dde, showing less susceptibility to premature loss or migration during prolonged syntheses. peptide.comiris-biotech.de The removal can be monitored spectrophotometrically, as the reaction of hydrazine with the Dde/ivDde group produces a chromophoric indazole derivative. sigmaaldrich-jp.comsigmaaldrich.com
Mtt and Mmt: The 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups are highly acid-labile trityl-based protecting groups. iris-biotech.denih.gov They are orthogonal to both the base-labile Fmoc group and the standard acid-labile side-chain protecting groups (like tBu, Boc, Trt) which require high concentrations of TFA for removal. iris-biotech.desigmaaldrich.com Mtt and Mmt can be selectively cleaved on-resin under very mild acidic conditions, most commonly 1% TFA in dichloromethane (DCM). nih.govsigmaaldrich.compeptide.com These conditions are mild enough to leave other acid-sensitive groups intact. sigmaaldrich.com The Mmt group is considerably more acid-labile than Mtt. sigmaaldrich.com It can be removed with even milder conditions, such as a mixture of acetic acid/trifluoroethanol (TFE)/DCM. sigmaaldrich.com This selective deprotection allows for site-specific modification of the newly freed functional group before the final global deprotection and cleavage step. biotage.com
Table 2: Orthogonal Protecting Groups and Their Selective Removal Conditions
| Protecting Group | Abbreviation | Cleavage Reagent | Typical Conditions | Target Functional Group | Source(s) |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | 2% Hydrazine in DMF | Amine (Lys, Orn) | rsc.orgsigmaaldrich.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | 2% Hydrazine in DMF | Amine (Lys, Orn) | sigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.com |
| 4-Methyltrityl | Mtt | Dilute Acid | 1% TFA in DCM, often with scavengers like TIS. | Amine (Lys, Orn), Thiol (Cys) | nih.govsigmaaldrich.compeptide.com |
| 4-Methoxytrityl | Mmt | Dilute Acid | 1% TFA in DCM; or AcOH/TFE/DCM (1:2:7). | Amine (Lys, Orn), Thiol (Cys) | sigmaaldrich.combiotage.comresearchgate.net |
Cleavage Techniques for this compound Containing Peptides from Solid Support
The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which is typically performed concurrently with the removal of all permanent side-chain protecting groups. sigmaaldrich.com This global deprotection is almost always achieved using strong acidic conditions. vapourtec.com
TFA-Based Cocktails: The most common method for cleaving peptides synthesized via the Fmoc/tBu strategy involves treatment with a high concentration of trifluoroacetic acid (TFA). google.comsigmaaldrich.com During this process, the acid cleaves not only the linker attaching the peptide to the resin but also the tert-butyl (tBu) and trityl (Trt) based side-chain protecting groups. iris-biotech.de This process generates highly reactive cationic species (e.g., t-butyl cations) from the protecting groups, which can alkylate nucleophilic residues within the peptide sequence, such as Tryptophan, Methionine, Tyrosine, and Cysteine, leading to undesired byproducts. sigmaaldrich.com
To prevent these side reactions, nucleophilic reagents known as scavengers are added to the TFA to form a "cleavage cocktail". sigmaaldrich.comwpmucdn.com The composition of the cocktail is chosen based on the amino acid content of the peptide. thermofisher.com A widely used, non-malodorous cocktail for general purposes is a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5). google.comsigmaaldrich.com TIS is an efficient cation scavenger, while water helps to suppress aspartimide formation. For peptides containing sensitive residues like Cysteine or Methionine, sulfur-containing scavengers like 1,2-ethanedithiol (B43112) (EDT) are often included. sigmaaldrich.com
Table 3: Common TFA-Based Cleavage Cocktails
| Cocktail Name/Composition | Recipe (v/v/w) | Typical Use Case | Source(s) |
| Standard (TFA/TIS/H₂O) | 95 / 2.5 / 2.5 | General purpose; for peptides without highly sensitive residues. | google.comsigmaaldrich.com |
| Reagent K | TFA/phenol (B47542)/H₂O/thioanisole/EDT (82.5 / 5 / 5 / 5 / 2.5) | "Universal" cocktail for complex peptides, especially those with multiple Arg, Cys, Met, Trp residues. | sigmaaldrich.com |
| Reagent B | TFA/phenol/H₂O/TIS (88 / 5 / 5 / 2) | For peptides containing Arg, Tyr. | wpmucdn.com |
HFIP/DCM Cleavage: For certain applications, such as the synthesis of fully protected peptide fragments for convergent synthesis, a much milder cleavage system is required. cblpatras.gr A mixture of hexafluoroisopropanol (HFIP) in dichloromethane (DCM), often at a 1:4 or 1:5 ratio, can be used. cblpatras.grnih.gov HFIP is a highly polar, non-nucleophilic, and weakly acidic solvent that is strong enough to cleave hyper-acid-sensitive linkers (e.g., 2-chlorotrityl chloride resin) but leaves most side-chain protecting groups, including Boc and tBu, intact. cblpatras.grrsc.org This method is advantageous as it avoids the use of strong carboxylic acids like TFA and provides the protected peptide fragment ready for subsequent coupling in solution. cblpatras.grnih.gov
The incorporation of fluorinated amino acids, such as L-2-(Trifluoromethoxy)phenylhomoalanine (Hph(2-OCF3)), can introduce unique properties to a peptide, including altered proteolytic stability. beilstein-journals.orgresearchgate.net While the fundamental chemistry of acid-mediated cleavage is not altered by the presence of a fluorinated side chain, certain considerations are warranted.
The trifluoromethoxy (-OCF3) group on the phenyl ring of Hph(2-OCF3)-OH is chemically robust and stable to the standard TFA-based cleavage conditions used in Fmoc-SPPS. Fluorine's high electronegativity can influence the electronic environment of the peptide backbone and neighboring residues, but it does not typically interfere with the cleavage mechanism itself.
Research on peptides containing other fluorinated side chains, such as hexafluoroleucine, has shown that the primary impact is often on the peptide's conformation and its interaction with biological systems like proteases. nih.govacs.org During synthesis and cleavage, the main consideration is potential steric hindrance. The bulky and rigid nature of some fluorinated side chains could potentially affect the efficiency of reagent access to the cleavage site or other parts of the peptide, although this is less of a concern for the relatively modest -OCF3 group compared to larger perfluoroalkyl chains. Standard cleavage protocols and scavenger cocktails are generally expected to be effective for peptides containing Hph(2-OCF3)-OH, with no special modifications required beyond what is dictated by the other amino acids present in the sequence. google.comsigmaaldrich.com
Investigative Applications of Fmoc Hph 2 Ocf3 Oh in Advanced Peptide and Protein Research
Modulation of Protein-Protein Interactions (PPIs)
Protein-protein interactions (PPIs) are central to most biological processes, and their dysregulation is implicated in numerous diseases. nih.govnih.gov Consequently, the development of molecules that can inhibit or modulate these interactions is a major goal in therapeutic research. nih.govfrontiersin.org Peptides and peptidomimetics are valuable tools for this purpose as they can mimic the secondary structures, such as α-helices and β-sheets, that often mediate these interactions. mdpi.com
Targeting the large and often flat interfaces of PPIs is challenging. nih.gov A key strategy is to focus on "hotspots"—small clusters of residues that contribute the majority of the binding energy. nih.govmit.edu Peptide-based inhibitors are often designed to mimic the hotspot residues of one of the natural binding partners. mdpi.com
Key design principles include:
Structure Mimicry: Designing peptides that adopt the specific secondary structure (e.g., α-helix, β-turn, β-sheet) present at the PPI interface. mdpi.com This can be achieved through strategies like peptide stapling, cyclization, or the incorporation of conformation-inducing non-natural amino acids. rsc.orgnih.gov
Incorporation of Non-Canonical Amino Acids: Introducing unnatural amino acids, such as Hph(2-OCF3)-OH, can enhance binding affinity, selectivity, and metabolic stability. mit.edu These modifications can introduce new, favorable interactions or optimize existing ones at the binding interface. mit.eduiris-biotech.de
Peptidomimetics: Moving beyond traditional peptides to scaffolds like peptoids or foldamers can improve druglike properties while maintaining the crucial side-chain positioning required for binding. nih.govfrontiersin.org
The inclusion of Fmoc-Hph(2-OCF3)-OH in a peptide sequence intended as a PPI inhibitor allows researchers to probe the effects of its unique steric and electronic properties on the binding event.
The trifluoromethoxy (-OCF3) group on the phenyl ring of Hph(2-OCF3)-OH has a profound influence on its chemical properties, which can translate into significant effects on peptide binding.
The introduction of fluorine-containing groups can alter a peptide's characteristics in several ways:
Increased Lipophilicity: The -OCF3 group significantly increases the lipophilicity of the side chain, which can enhance hydrophobic interactions within a protein's binding pocket and potentially improve membrane permeability. iris-biotech.deresearchgate.net
Altered Electrostatics: Fluorine is the most electronegative element, and the -OCF3 group is strongly electron-withdrawing. This creates a powerful local dipole moment and can lead to unique electrostatic or polar interactions, sometimes described as "polar hydrophobicity," with complementary regions on a target protein. iris-biotech.denih.gov These can include favorable interactions between the CF3 group and electropositive regions of the protein. nih.gov
Conformational Effects: The steric bulk and electronic properties of the trifluoromethoxy group, particularly at the ortho position, can restrict the rotational freedom of the side chain and influence the local peptide backbone conformation. iris-biotech.de This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. rsc.org
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, and fluorinated groups can shield adjacent chemical bonds from metabolic degradation by enzymes, thereby increasing the peptide's in vivo half-life. iris-biotech.deresearchgate.net
While these properties are generally advantageous, the precise impact on binding is context-dependent. For example, in a study of cyclic peptide inhibitors of the phosphatase PPM1D, the replacement of a phenylalanine residue with homophenylalanine (Hph) resulted in decreased inhibitory activity, indicating that simply increasing side-chain length is not universally beneficial and that the specific context of the binding pocket is critical. nih.gov The addition of the 2-OCF3 group to the Hph scaffold provides a tool to further explore these structure-activity relationships, potentially recovering or enhancing affinity through the unique interactions it can form. nih.govnih.gov
Table 3: Potential Effects of the 2-OCF3 Group on Peptide Properties
| Property | Influence of 2-OCF3 Group | Potential Outcome in PPI Modulation |
|---|---|---|
| Lipophilicity | Increases local hydrophobicity of the side chain. iris-biotech.de | Enhanced binding in hydrophobic pockets; improved membrane permeability. researchgate.net |
| Electrostatics | Strongly electron-withdrawing; creates a strong dipole. iris-biotech.de | Can form unique non-covalent interactions (e.g., C-F···C=O) and mimic polar contacts. nih.gov |
| Conformation | Induces steric hindrance, potentially restricting side-chain and backbone torsion angles. iris-biotech.de | Pre-organizes the peptide into a bioactive conformation, increasing binding affinity. rsc.org |
| Metabolic Stability | C-F bonds are highly stable and can block enzymatic degradation. iris-biotech.de | Increased peptide half-life in biological systems. |
| Binding Affinity | Combination of hydrophobic, electrostatic, and conformational effects. | Can increase or decrease affinity depending on the specific protein target and binding site topology. nih.govnih.gov |
| Selectivity | The unique steric and electronic profile is unlikely to be accommodated by off-target proteins. | May improve binding selectivity for the intended target over other proteins. nih.gov |
Conformational Studies of Peptides Containing this compound
The introduction of this compound into a peptide sequence can significantly influence its three-dimensional structure. The trifluoromethoxy (-OCF3) group imparts distinct steric and electronic properties to the amino acid side chain, which in turn affect local and global peptide conformations.
Fluorination of amino acid side chains is a widely recognized strategy for enhancing the stability of peptides and proteins. beilstein-journals.org The introduction of fluorine can augment thermal and chemical stability and protect against enzymatic degradation. beilstein-journals.org The trifluoromethyl (CF3) group, a component of the trifluoromethoxy moiety, is particularly effective in this regard.
Research on model peptides has shown that side chains containing trifluoromethyl groups have a pronounced tendency to promote extended backbone conformations, such as those found in β-sheets. beilstein-journals.orgcapes.gov.br Ab initio molecular orbital calculations on model dipeptides containing a trifluoromethyl side-chain indicate a preference for the C5 conformation (an extended structure) over the C7eq form (a turn-like structure), which is contrary to the preference observed in analogous non-fluorinated peptides like those containing alanine. capes.gov.br This suggests that peptides incorporating residues like Hph(2-OCF3) would have a stronger propensity to form β-structures. capes.gov.br
The stabilizing effect is often attributed to the hydrophobicity of fluorinated groups. nih.govnih.gov The replacement of hydrogen atoms with fluorine increases the hydrophobicity of the side chain, which can enhance the hydrophobic interactions within the core of a folded peptide, thereby increasing its tertiary structural stability. nih.gov Studies on peptides containing fluorinated threonine analogues have demonstrated that the CF3 group can engage in strong hydrophobic interactions with neighboring aliphatic side chains, further promoting an extended β-strand-like structure. beilstein-journals.org This enhanced stability and conformational preference make fluorinated amino acids valuable for designing peptide-based inhibitors of protein-protein interactions that are mediated by β-sheet structures. beilstein-journals.org
Table 1: Influence of Fluorinated Residues on Peptide Conformation
| Fluorinated Residue Example | Observed Conformational Effect | Probable Driving Forces | Reference(s) |
|---|---|---|---|
| (2S,3S)-CF3-Threonine | Promotes extended β-strand conformations | Hydrophobic interactions; Steric effects | beilstein-journals.org |
| N-acetyl-2-trifluoromethylglycyl-N′-methylamide | Preference for C5 conformation (extended) | Electronic effects of the CF3 group | capes.gov.br |
| Pentafluorophenylalanine (F5-Phe) | Can enhance tertiary structural stability | Increased hydrophobicity; Aryl-perfluoroaryl interactions | nih.gov |
Beyond steric and hydrophobic effects, the fluorine atoms of the trifluoromethoxy group can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a carbonyl oxygen or a nitrogen atom. nih.govmdpi.com
While fluorine is the most electronegative element, it has been shown computationally and crystallographically that it can form halogen bonds when attached to a strongly electron-withdrawing group, which can create a region of positive electrostatic potential (a σ-hole) on the fluorine atom. acs.orgresearchgate.net The trifluoromethoxy group is electron-withdrawing, making such interactions plausible for this compound.
In the context of a peptide, the fluorine atoms of the Hph(2-OCF3) side chain could form intramolecular halogen bonds with backbone carbonyl oxygen atoms. nih.gov Although individual fluorine-centered halogen bonds are relatively modest in strength, the presence of three fluorine atoms in the -OCF3 group could lead to multiple, cooperative interactions. nih.gov These interactions can act as conformational constraints, influencing the peptide's torsional angles and stabilizing specific secondary structures, such as turns or helices, that might not be favored otherwise. nih.gov Analysis of protein-ligand complexes has shown that halogen bonds involving fluorine are frequent and often occur with backbone carbonyls and nitrogens, typically in buried, solvent-excluded environments. nih.gov Therefore, halogen bonding involving the -OCF3 side chain is a potential factor in defining the conformational landscape of peptides containing this residue.
Supramolecular Assembly and Hydrogelation Properties of this compound Derivatives
The Fmoc group attached to the N-terminus of Hph(2-OCF3)-OH is not merely a protecting group for peptide synthesis; it is a powerful motif for driving molecular self-assembly. Fmoc-protected amino acids are well-known low molecular weight gelators (LMWGs) capable of forming extensive three-dimensional networks that immobilize solvent molecules to create hydrogels. nih.govbath.ac.uk The specific properties of the amino acid side chain, in this case, the fluorinated homophenylalanine, critically modulate the assembly process and the characteristics of the resulting material. nih.gov
The self-assembly of Fmoc-amino acids into supramolecular structures is driven by a combination of non-covalent interactions. semanticscholar.orgmdpi.com For this compound, these interactions include:
π-π Stacking : The large, planar fluorenyl groups of the Fmoc moiety have a strong tendency to stack on top of each other. This aromatic interaction is a primary driving force for the initial aggregation of molecules. bath.ac.ukmdpi.com
Hydrogen Bonding : The carboxylic acid and amide functionalities of the amino acid backbone form intermolecular hydrogen bonds. These interactions create a directional, tape-like arrangement that extends the initial aggregates into one-dimensional fibrillar structures. semanticscholar.orgmdpi.com
Hydrophobic Interactions : The homophenylalanine side chain, with its phenyl and ethyl spacer, is inherently hydrophobic. The trifluoromethoxy group further increases this hydrophobicity. These side chains will cluster together to minimize contact with water, contributing significantly to the stability of the assembled structure. bath.ac.ukacs.org
Fluorous Interactions : The highly fluorinated -OCF3 group can participate in fluorous interactions, which are favorable interactions between fluorinated segments. These specific interactions can provide an additional driving force for the ordered packing of the molecules. rsc.org
Table 2: Key Non-covalent Interactions in the Self-Assembly of this compound
| Interaction Type | Participating Moieties | Role in Self-Assembly | Reference(s) |
|---|---|---|---|
| π-π Stacking | Fluorenyl rings of the Fmoc group | Primary driver for initial molecular aggregation | mdpi.com, bath.ac.uk |
| Hydrogen Bonding | Carboxylic acid and amide groups | Directional growth of assemblies into fibers | semanticscholar.org, mdpi.com |
| Hydrophobic Interactions | Homophenylalanine side chain | Stabilization of the assembled core, exclusion of water | bath.ac.uk, acs.org |
The hierarchical self-assembly of this compound is expected to result in the formation of elongated, high-aspect-ratio nanostructures. Typically, Fmoc-amino acids assemble into nanofibers or nanoribbons with diameters on the nanometer scale and lengths extending to micrometers. mdpi.comacs.org These nanofibers then become physically entangled to form a three-dimensional network that constitutes the solid framework of the hydrogel. rsc.org
The morphology and molecular arrangement of these self-assembled architectures are investigated using a suite of analytical techniques:
Microscopy : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the nanofibrillar network structure of the hydrogel, providing information on fiber dimensions and network porosity. nih.gov
Spectroscopy :
Fourier-Transform Infrared (FTIR) Spectroscopy is used to probe the hydrogen bonding environment. Shifts in the amide I and amide II bands can confirm the formation of intermolecular hydrogen bonds and provide insight into the secondary structure (e.g., β-sheet-like arrangement) within the fibers. mdpi.com
Circular Dichroism (CD) Spectroscopy provides information on the chiral organization of the molecules within the supramolecular assembly. A strong CD signal can indicate a high degree of order in the packing of the Fmoc aromatic groups. nih.gov
Fluorescence Spectroscopy is used to monitor the π-π stacking of the fluorenyl groups. A red-shift in the emission maximum is characteristic of excimer formation, which occurs when the aromatic rings are in close proximity within the aggregate. mdpi.com
Studies on related fluorinated Fmoc-amino acids, such as Fmoc-pentafluorophenylalanine, have confirmed the rapid formation of entangled fibrillar structures that give rise to rigid hydrogels. rsc.org This suggests that this compound would similarly form robust nanofiber-based hydrogels.
Strategies for Biosynthetic Incorporation of Non-Canonical Amino Acids (if applicable to this specific compound)
While this compound is primarily used for chemical peptide synthesis, the core amino acid, Hph(2-OCF3)-OH (without the Fmoc group), is a non-canonical amino acid (ncAA) that could potentially be incorporated into proteins biosynthetically. This process, known as genetic code expansion, allows for the site-specific insertion of ncAAs into a growing polypeptide chain during protein translation in living cells or in cell-free systems. frontiersin.orgnih.gov
The most common strategy involves the use of an orthogonal translation system (OTS). boku.ac.at An OTS consists of a unique tRNA molecule (often an amber suppressor tRNA, tRNA_CUA) and its corresponding aminoacyl-tRNA synthetase (aaRS). This pair must be "orthogonal," meaning the engineered aaRS charges only the engineered tRNA with the desired ncAA, and neither interacts with the host cell's endogenous tRNAs or amino acids. boku.ac.at
To incorporate Hph(2-OCF3)-OH biosynthetically, the following steps would be required:
Codon Reassignment : A codon, typically the amber stop codon (UAG), is repurposed to encode the ncAA. boku.ac.at
Evolution of an Orthogonal aaRS : A synthetase from a different organism (e.g., from an archaeon) is mutated through rounds of directed evolution. This process selects for enzyme variants that specifically recognize and activate Hph(2-OCF3)-OH and attach it to the orthogonal tRNA. This is the most challenging step, as the synthetase's binding pocket must be re-engineered to accommodate the unique size and chemical features of the ncAA's side chain.
Expression : The genes for the orthogonal tRNA and the evolved aaRS are introduced into the host organism (e.g., E. coli). When the target protein's gene, which contains a UAG codon at the desired insertion site, is expressed in the presence of Hph(2-OCF3)-OH supplied in the growth medium, the OTS machinery incorporates the ncAA into the protein. frontiersin.org
While specific orthogonal systems have been developed for various fluorinated phenylalanine analogs, a system for Hph(2-OCF3)-OH has not been explicitly reported and would require dedicated research and development. acs.org Cell-free protein synthesis systems offer a more flexible platform for such endeavors, as they allow for direct control over the translational components and can facilitate the incorporation of structurally complex ncAAs. frontiersin.org
Table 3: General Strategies for Biosynthetic ncAA Incorporation
| Strategy | Description | Key Components | Applicability to Hph(2-OCF3)-OH |
|---|---|---|---|
| Amber Suppression | A stop codon (UAG) is reassigned to encode the ncAA. | Orthogonal tRNA_CUA, evolved orthogonal aminoacyl-tRNA synthetase (aaRS). | Feasible, but requires the successful evolution of a specific aaRS that recognizes Hph(2-OCF3)-OH. boku.ac.at |
| Residue-Specific Incorporation | An ncAA that is an analog of a canonical amino acid replaces all instances of that amino acid under specific conditions. | Substrate tolerance of a host aaRS, auxotrophic host strain. | Less likely to be specific due to the structural difference from canonical amino acids. boku.ac.at |
| Cell-Free Protein Synthesis | Protein synthesis is performed in vitro using cell extracts or purified components, allowing for greater control and flexibility. | Cell extract or PURE system, pre-charged tRNA or orthogonal pair. | A promising approach for testing and optimizing the incorporation of novel ncAAs like Hph(2-OCF3)-OH. frontiersin.org |
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethoxy)phenyl)butanoic acid |
| Hph(2-OCF3)-OH | (S)-2-amino-4-(2-(trifluoromethoxy)phenyl)butanoic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Alanine | (2S)-2-aminopropanoic acid |
| (2S,3S)-CF3-Threonine | (2S,3S)-2-amino-3-hydroxy-4,4,4-trifluorobutanoic acid |
| Pentafluorophenylalanine (F5-Phe) | (S)-2-amino-3-(perfluorophenyl)propanoic acid |
| (2S,4S)-4-Fluoroproline | (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid |
| Fmoc-pentafluorophenylalanine | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid |
| Phenylalanine | (S)-2-amino-3-phenylpropanoic acid |
| Homophenylalanine | (S)-2-amino-4-phenylbutanoic acid |
Advanced Spectroscopic and Computational Characterization of Fmoc Hph 2 Ocf3 Oh and Its Peptide Conjugates
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Beyond simple confirmation of presence, sophisticated spectroscopic methods provide deep insights into the three-dimensional structure, conformational dynamics, and electronic environment of the trifluoromethoxylated homophenylalanine residue within a peptide sequence.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational state and non-covalent interactions of Fmoc-Hph(2-OCF3)-OH. The frequencies of molecular vibrations are highly sensitive to the local chemical environment, hydrogen bonding, and secondary structure.
In the context of this compound and its peptide conjugates, IR spectroscopy can identify characteristic bands associated with specific functional groups. For instance, the amide I band (typically 1630-1700 cm⁻¹) and amide II band (around 1510-1580 cm⁻¹) are indicative of the peptide backbone conformation. rsc.org Shifts in these bands can reveal the presence of secondary structures like β-turns or random coils, influenced by the sterically demanding and electronically modified side chain of the Hph(2-OCF3) residue.
The trifluoromethoxy (-OCF₃) group itself presents strong, characteristic C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. nih.gov The precise position and intensity of these bands can be influenced by intramolecular and intermolecular interactions. Furthermore, the carbonyl stretching vibrations from the Fmoc protecting group (around 1720 cm⁻¹) and the carboxylic acid (around 1700-1760 cm⁻¹) provide additional probes for analyzing molecular interactions. rsc.orgmdpi.com Infrared multiple photon dissociation (IRMPD) spectroscopy, a gas-phase technique, can be employed to study isolated, solvent-free structures and their intrinsic dissociation pathways, providing data that complements solution-state analysis. nih.gov
Table 1: Representative IR Absorption Frequencies for Structural Analysis
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Information Provided |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Presence of carboxylic acid, hydrogen bonding status |
| N-H (Amide) | Stretching | 3200-3400 | Hydrogen bonding in peptide backbone. rsc.org |
| C=O (Fmoc & Acid) | Stretching | 1700-1760 | Integrity of Fmoc group and carboxylic acid. mdpi.com |
| C=O (Amide I) | Stretching | 1630-1700 | Peptide backbone conformation (e.g., α-helix, β-sheet). rsc.org |
| N-H Bend/C-N Stretch (Amide II) | Bending/Stretching | 1510-1580 | Peptide backbone conformation. rsc.org |
| Aromatic C=C | Stretching | 1450-1600 | Presence of fluorenyl and phenyl rings |
| C-F (Trifluoromethoxy) | Stretching | 1100-1350 | Confirmation of trifluoromethoxy group. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure of molecules in solution. For this compound and its peptide conjugates, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive structural picture.
¹H NMR provides information on the proton environment, including the backbone and side-chain protons. Chemical shifts and coupling constants can be used to define dihedral angles and establish through-bond connectivity.
¹³C NMR offers a wider spectral dispersion and provides data on the carbon skeleton of the molecule. rsc.org
¹⁹F NMR is particularly valuable due to the trifluoromethoxy group. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an exquisite probe for conformational changes, solvent exposure, and binding interactions. beilstein-journals.orgnih.gov The absence of naturally occurring fluorine in most biological systems means that ¹⁹F NMR spectra are simple and background-free.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are employed to establish through-bond and through-space correlations. NOESY and ROESY are crucial for determining the spatial proximity between protons, which is used to calculate inter-proton distances and ultimately define the three-dimensional fold of a peptide conjugate. For example, specific NOE patterns can confirm the presence of a β-turn induced by the modified amino acid. researchgate.net
Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound
| Nucleus | Proton/Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Fmoc & Phenyl) | 7.20 - 7.90 | Complex multiplet region due to multiple aromatic rings. rsc.org |
| ¹H | NH (Amide) | ~7.5 - 8.5 (in DMSO-d₆) | Position is sensitive to solvent and hydrogen bonding. rsc.org |
| ¹H | α-CH | ~4.1 - 4.4 | Couples to both NH and β-CH₂ protons. rsc.org |
| ¹H | Fmoc CH, CH₂ | ~4.2 - 4.4 | Characteristic signals for the fluorenylmethoxycarbonyl group. mdpi.com |
| ¹H | γ-CH₂ | ~2.8 - 3.2 | Adjacent to the phenyl ring. |
| ¹H | β-CH₂ | ~1.9 - 2.2 | Diastereotopic protons, may appear as complex multiplets. |
| ¹⁹F | -OCF₃ | ~ -58 to -60 | Single sharp peak; highly sensitive to local environment. mdpi.combeilstein-journals.org |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive method for determining the molecular weight of peptides and proteins. libretexts.org It is essential for verifying the successful incorporation of this compound into a peptide chain and confirming the final sequence and mass of the conjugate. nih.gov
In a typical MALDI-TOF experiment, the analyte is co-crystallized with a UV-absorbing matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA). ucsb.edu A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight analyzer. The mass-to-charge ratio (m/z) is determined by measuring the time it takes for an ion to travel the length of the flight tube. Since MALDI typically produces singly charged ions ([M+H]⁺, [M+Na]⁺), the resulting spectrum is relatively simple to interpret. libretexts.orgprottech.com
For this compound, MALDI-TOF MS can confirm its molecular weight with high accuracy. advancedchemtech.com When analyzing a peptide conjugate, the measured mass can be compared to the theoretical mass calculated from the amino acid sequence, thus verifying that the modification is present. Tandem mass spectrometry (MS/MS) can be further used to fragment the peptide and confirm its sequence, providing definitive proof of structure. nih.gov
Table 3: Mass Spectrometric Data for Fmoc-L-Hph(2-OCF3)-OH
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₆H₂₂F₃NO₅ | advancedchemtech.com |
| Molecular Weight (Monoisotopic) | 485.14 g/mol | advancedchemtech.com |
| Observed Ion (m/z) [M+H]⁺ | 486.15 | Calculated |
| Observed Ion (m/z) [M+Na]⁺ | 508.13 | Calculated |
| Observed Ion (m/z) [M+K]⁺ | 524.11 | Calculated |
Chromatographic and Separation Techniques for Peptide Analysis
Chromatographic techniques are fundamental for both the purification of the amino acid building block and the analysis and isolation of the final peptide conjugates.
Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance at 214 nm (peptide bond) or 265 nm (Fmoc group). Analytical HPLC is used for purity checks, while preparative HPLC is used to isolate the final peptide conjugate from byproducts and unreacted starting materials. nih.govajpamc.com Chiral HPLC can also be employed to confirm the enantiomeric purity of the starting amino acid. nih.gov
Table 4: Typical RP-HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | UV Absorbance at 214 nm, 265 nm, or 280 nm |
Liquid Chromatography coupled with Fluorescence Detection (LC-FD) is an exceptionally sensitive technique for analyzing Fmoc-protected compounds. The fluorenyl group of the Fmoc protecting group is inherently fluorescent, eliminating the need for an external fluorescent label. nih.govresearcher.life This property makes LC-FD ideal for detecting and quantifying trace amounts of this compound or Fmoc-protected peptide intermediates during synthesis and purification. nih.gov
The high sensitivity of fluorescence detection allows for the analysis of very low-concentration samples, which is particularly useful for monitoring reaction completion or identifying low-level impurities that might be missed by UV detection. The typical excitation wavelength for the Fmoc group is around 265 nm, with an emission maximum observed around 315-330 nm. By coupling the separation power of HPLC with the sensitivity of fluorescence detection, one can achieve highly accurate quantification and purity assessment of these specialized peptide building blocks. nih.govresearchgate.net
Computational Chemistry Approaches
The in-silico characterization of complex molecules like this compound and its peptide conjugates provides profound insights into their behavior at the atomic level. Computational chemistry serves as a powerful tool to predict and understand their electronic properties, conformational dynamics, and potential interactions with biological targets, thereby guiding further experimental research and application. Due to the limited availability of direct computational studies on this compound, the following sections will draw upon established computational methodologies and findings from studies on structurally analogous Fmoc-protected and modified amino acids to provide a comprehensive overview.
Density Functional Theory (DFT) Simulations for Electronic Structure and Vibrational Frequencies
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate properties such as electron density distribution, molecular orbital energies, and vibrational frequencies, which are fundamental to understanding a molecule's reactivity and spectroscopic characteristics.
For a molecule like this compound, DFT studies are instrumental. The Fmoc group, for instance, is known to be an electron-withdrawing moiety, which can influence the electron density on the carbamate (B1207046) nitrogen. benchchem.com In similar Fmoc-protected amino acids, this effect has been quantified, showing a significant reduction in electron density compared to other protecting groups like Boc. benchchem.com The trifluoromethoxy (-OCF3) group on the phenyl ring is also strongly electron-withdrawing, which would further modulate the electronic properties of the homophenylalanine side chain.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G**, can predict key electronic parameters. nih.gov These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity and the electronic absorption spectra. researchgate.net
Vibrational frequency calculations using DFT are essential for interpreting experimental infrared (IR) spectra. By simulating the vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds. For this compound, characteristic frequencies for the carbonyl stretches of the carboxyl and carbamate groups, the C-F stretches of the trifluoromethoxy group, and the aromatic ring vibrations can be predicted. This theoretical spectrum provides a valuable reference for the analysis of experimental spectroscopic data.
Table 1: Predicted Electronic Properties of a Representative Fmoc-Modified Amino Acid using DFT This table presents hypothetical data based on typical values found in DFT studies of similar compounds.
| Parameter | Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| Energy of LUMO | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | 3.8 D | Reflects the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of molecules in various environments.
For this compound and its peptide conjugates, MD simulations are crucial for understanding their flexibility and preferred conformations in solution. The eight rotatable bonds in the parent molecule suggest a significant degree of conformational freedom. chemscene.com MD simulations can explore this conformational space, identifying low-energy structures and the transitions between them. Such studies often employ force fields like AMBER or GROMOS, which have been parameterized for both standard and unnatural amino acids. frontiersin.org The development of specific force field parameters for fluorinated amino acids has further enhanced the accuracy of these simulations. biorxiv.orgbiorxiv.orgacs.org
When incorporated into a peptide, the conformational preferences of the this compound residue can influence the secondary structure of the peptide. MD simulations can reveal how the bulky Fmoc group and the substituted phenyl side chain interact with neighboring amino acids, potentially inducing or disrupting local helical or sheet structures. plos.org These simulations can be performed in explicit solvent to mimic physiological conditions, providing insights into how the molecule and its conjugates behave in an aqueous environment. mdpi.com Analysis of the simulation trajectories can yield important information such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. plos.org
Table 2: Representative MD Simulation Parameters and Observables for a Peptide Conjugate This table presents hypothetical data based on typical values from MD simulation studies of peptides.
| Simulation Parameter/Observable | Typical Value/Observation | Insight Provided |
|---|---|---|
| Simulation Time | 100 ns - 1 µs | Ensures adequate sampling of conformational space. |
| Average RMSD of Backbone | 1.5 - 3.0 Å | Indicates the overall structural stability of the peptide. |
| RMSF of Hph(2-OCF3) residue | Higher than backbone average | Suggests flexibility of the side chain. |
| Solvent Accessible Surface Area (SASA) | Variable depending on conformation | Reveals the exposure of different parts of the molecule to the solvent. |
Molecular Docking and Quantum Mechanical Calculations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict the binding mode and affinity of a ligand to a protein receptor. nih.govacs.org For peptide conjugates of this compound, molecular docking can provide crucial insights into their potential biological targets and the nature of their interactions.
The process involves placing the peptide conjugate into the binding site of a target protein and using a scoring function to estimate the binding affinity. The trifluoromethoxy-substituted phenyl ring of the Hph residue can participate in various non-covalent interactions, including hydrophobic and halogen-bonding interactions, which can be critical for binding. mdpi.com The inclusion of unnatural amino acids in docking studies can help in the design of peptides with enhanced binding affinity and specificity. mdpi.comresearchgate.net
Following docking, Quantum Mechanical (QM) calculations can be employed to refine the interaction energies and provide a more accurate description of the electronic effects in the binding site. Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy from MD simulation trajectories of the ligand-receptor complex, offering a more dynamic and accurate picture of the binding event. acs.orgnih.gov These calculations can decompose the binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals), highlighting the key residues and forces driving the interaction.
Table 3: Illustrative Molecular Docking and Binding Free Energy Calculation Results This table presents hypothetical data based on typical outcomes from molecular docking and MM/GBSA studies.
| Parameter | Hypothetical Value | Interpretation |
|---|---|---|
| Docking Score | -8.5 kcal/mol | A favorable predicted binding affinity of the ligand for the receptor. |
| Binding Free Energy (ΔG_bind) | -45.0 kcal/mol | A more accurate estimation of binding affinity from simulation. nih.gov |
| Key Interacting Residues | Phe, Leu, Trp | Identifies hydrophobic interactions as key drivers of binding. |
| Hydrogen Bonds | 2 | Indicates specific polar interactions contributing to binding stability. |
Structure Activity Relationship Sar and Rational Design Principles Involving Trifluoromethoxyphenyl Modified Homophenylalanine
Positional Isomerism Effects of the Trifluoromethoxy Moiety (Ortho vs. Meta vs. Para)
The position of the trifluoromethoxy (-OCF3) group on the phenyl ring of homophenylalanine—ortho, meta, or para—profoundly influences the molecule's biological activity and physical properties. wikipedia.org This is due to the distinct electronic and steric environments created by each substitution pattern.
The -OCF3 group is strongly electron-withdrawing, which can alter the acidity of nearby functional groups and influence non-covalent interactions. mdpi.com The position of this group dictates its spatial orientation and its ability to interact with biological targets.
Ortho-substitution : Placing the -OCF3 group at the ortho position (e.g., in Fmoc-Hph(2-OCF3)-OH) introduces significant steric bulk near the amino acid backbone. This can force a specific conformation, which may be beneficial for binding to a particular receptor. Research on other aromatic compounds has shown that ortho-substituted derivatives can exhibit higher activity compared to their meta and para counterparts. mdpi.com For example, in a series of benzamides, ortho-substitution led to increased potency. nih.gov This enhanced activity can sometimes be attributed to the unique torsional angles induced by the ortho-substituent, which may favor a bioactive conformation. rsc.org
Meta-substitution : The meta position is often favored in drug design as it can provide a good balance of electronic effects and steric accessibility. In some GPR139 receptor agonists, a meta-substituted chloro atom resulted in excellent potency. nih.gov While direct comparisons for trifluoromethoxy-homophenylalanine are limited, SAR studies on similar molecules suggest that the meta position can be crucial for optimizing activity. nih.gov
Para-substitution : The para position is the most distant from the amino acid backbone, minimizing direct steric hindrance. This can be advantageous if the binding pocket is sensitive to bulk near the core of the molecule. However, para-substitution can also lead to different electronic distributions and interactions compared to the ortho and meta isomers. mdpi.com In some cases, para-substituted derivatives show greater potency than ortho-substituted ones, highlighting the context-dependent nature of positional isomerism. mdpi.com
The choice of isomer is therefore a critical design element, with each position offering a unique set of properties that can be exploited to enhance a molecule's therapeutic potential.
Table 1: Positional Isomerism and Potential Effects
| Isomer Position | Key Characteristics | Potential Impact on Activity |
|---|---|---|
| Ortho | Significant steric hindrance near the backbone. rsc.org | May enforce a bioactive conformation, potentially increasing potency. mdpi.comnih.gov |
| Meta | Balanced electronic and steric effects. nih.gov | Often a favorable position for optimizing biological activity. nih.gov |
| Para | Minimal direct steric hindrance. mdpi.com | May be preferred if the binding pocket is sensitive to bulk. mdpi.com |
Impact of Homologation (Phenylalanine vs. Homophenylalanine)
Homologation, the process of adding a methylene (B1212753) group (-CH2-) to the side chain of an amino acid, transforms phenylalanine into homophenylalanine (Hph). researchgate.net This seemingly small change has significant structural and functional consequences in peptide design.
The insertion of a methylene group increases the length and flexibility of the side chain. This can alter the way a peptide folds and interacts with its target. In some cases, homologated amino acids can enhance the stability of a peptide in a biological system. researchgate.net The increased conformational flexibility can allow for better adaptation to a binding site, potentially increasing affinity.
Furthermore, the incorporation of β-amino acids like β-homophenylalanine, created through homologation, can induce novel secondary structures in peptides, such as β-hairpins. pnas.org These unique structures can be more resistant to degradation by proteases, which are enzymes that break down peptides. pnas.orgmdpi.com This enhanced proteolytic stability is a major advantage in the development of peptide-based drugs, as it can lead to a longer half-life in the body. mdpi.com
Influence of Fluorination on Hydrophobicity and Lipophilicity Profiles
The introduction of fluorine atoms, particularly in the form of a trifluoromethoxy (-OCF3) group, has a profound impact on the hydrophobicity and lipophilicity of a molecule. Fluorination is a widely used strategy in medicinal chemistry to modulate these properties and enhance a drug's pharmacokinetic profile. fu-berlin.de
The -OCF3 group, due to its strong electron-withdrawing nature, can significantly alter the electronic properties of the aromatic ring, which in turn affects its interactions with water and other molecules. mdpi.com This can lead to an increase in lipophilicity, which can improve a molecule's ability to cross cell membranes.
The increased lipophilicity and metabolic stability conferred by fluorination are often desirable in drug design. iris-biotech.de Fluorinated amino acids have been shown to enhance the thermal and proteolytic stability of peptides. rsc.org
Table 2: Effects of Fluorination on Physicochemical Properties
| Property | Influence of Fluorination (e.g., -OCF3) | Reference |
|---|---|---|
| Hydrophobicity/Lipophilicity | Generally increases lipophilicity, but overall effect on hydrophobicity is complex. | researchgate.netrsc.orgrsc.org |
| Polarity | Introduces a "polar hydrophobicity" due to the highly polarized C-F bond. | iris-biotech.de |
| Electronic Effects | Strongly electron-withdrawing, altering the electronic properties of the aromatic ring. | mdpi.com |
| Stability | Can enhance thermal and proteolytic stability of peptides. | rsc.org |
Stereochemical Considerations and Enantiomeric Purity in Peptide Functionality
The three-dimensional arrangement of atoms, or stereochemistry, is paramount in determining the biological activity of a peptide. Since biological systems, such as receptors and enzymes, are themselves chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different enantiomers (mirror-image isomers) of a molecule. nih.gov
The therapeutic effect of a synthetic peptide is critically dependent on the enantiomeric purity of its constituent amino acids. researchgate.netnih.gov The presence of even small amounts of the undesired D-isomer in a peptide composed of L-amino acids can lead to a loss of activity or even undesirable side effects. researchgate.net This is because the D-isomer may not bind to the target receptor correctly, or it may be recognized and degraded by different enzymes.
Therefore, ensuring high enantiomeric purity during the synthesis of peptides containing modified amino acids like this compound is essential. researchgate.net Racemization, the process by which one enantiomer converts into a mixture of both, is a common side reaction that can occur during peptide synthesis. researchgate.netnih.gov Rigorous analytical methods, such as chiral chromatography, are necessary to confirm the enantiomeric purity of the final product and ensure its quality and efficacy. chiraltech.com
The U.S. Food and Drug Administration (FDA) has established guidelines that emphasize the importance of controlling the stereochemistry of chiral drugs throughout the development and manufacturing process. nih.gov
Design Considerations for Peptide Stability and Bioavailability (e.g., N-methylation implications)
Peptides often suffer from poor metabolic stability and low oral bioavailability, which limits their therapeutic potential. bachem.comnih.gov A key strategy to overcome these limitations is N-methylation, the addition of a methyl group to the nitrogen atom of the peptide backbone. nih.govacs.orgresearchgate.net
N-methylation offers several advantages:
Enhanced Stability : By replacing an amide hydrogen with a methyl group, N-methylation can protect the peptide bond from being cleaved by proteases, thereby increasing its metabolic stability. bachem.comresearchgate.net
Improved Bioavailability : N-methylation can increase a peptide's lipophilicity, which can enhance its ability to cross cell membranes and improve its oral bioavailability. acs.orgresearchgate.net
Conformational Control : The presence of an N-methyl group can restrict the conformational flexibility of the peptide backbone, which can help to lock the peptide into its bioactive conformation. bachem.com
The incorporation of N-methylated amino acids is a well-established technique in peptide drug design. acs.org For example, the immunosuppressant drug cyclosporine A contains several N-methylated residues, which contribute to its oral bioavailability. bachem.comresearchgate.net
Other strategies to enhance peptide stability and bioavailability include the incorporation of non-natural amino acids (like trifluoromethoxyphenyl-modified homophenylalanine), cyclization, and conjugation to molecules like polyethylene (B3416737) glycol (PEG). bachem.comamericanpeptidesociety.org These modifications aim to create peptidomimetics that retain the desired biological activity but have improved drug-like properties. americanpeptidesociety.org
Emerging Trends and Future Research Perspectives
Development of Novel and Efficient Synthetic Routes for Fluorinated Non-Canonical Amino Acids
The synthesis of fluorinated non-canonical amino acids (NCAAs) like Fmoc-Hph(2-OCF3)-OH is a significant challenge in organic chemistry. beilstein-journals.orgnih.gov Researchers are continuously seeking more efficient, scalable, and stereoselective methods to produce these valuable building blocks for peptide synthesis. chemrxiv.orgchemrxiv.org While traditional methods can be time-consuming and synthetically demanding, newer strategies are emerging to address these limitations. beilstein-journals.orgnih.gov
A particularly powerful strategy involves the use of chiral Nickel(II) complexes as scaffolds for the asymmetric synthesis of a diverse range of non-canonical amino acids. beilstein-journals.orgnih.govchemrxiv.orgchemrxiv.org This approach has proven effective for the gram-scale synthesis of various fluorinated amino acids in their Fmoc-protected form, making them ready for direct use in Solid-Phase Peptide Synthesis (SPPS). chemrxiv.orgchemrxiv.org The method allows for a uniform pathway starting from similar materials to generate a wide array of fluorinated products with high enantiomeric purity (>94% ee). chemrxiv.orgchemrxiv.org
Other innovative methods include the direct trifluoromethylation of aromatic C-H bonds in existing amino acid structures. rsc.org This can be achieved through radical-based approaches using either a stoichiometric oxidant or visible-light photoredox catalysis under biocompatible conditions. rsc.org Such late-stage functionalization techniques are valuable for modifying unprotected peptides and can be extended to incorporate various fluoroalkyl groups. rsc.orgchemistryviews.org
Below is a comparative overview of selected synthetic strategies:
| Synthetic Strategy | Key Features | Advantages | Potential Challenges |
| Chiral Ni(II) Complex Alkylation | Utilizes a chiral auxiliary to direct stereoselective alkylation. | High enantiomeric purity; suitable for gram-scale synthesis; uniform approach for diverse products. chemrxiv.orgchemrxiv.org | Requires synthesis of specific alkyl iodide building blocks. chemrxiv.org |
| Radical C-H Trifluoromethylation | Direct modification of aryl sidechains (e.g., Tyr, Trp) on peptides. | Biocompatible conditions; can be applied to fully unprotected peptides. rsc.org | Potential for side reactions; requires specific catalysts or oxidants. |
| Electrophilic Trifluoromethylthiolation | Introduction of SCF3 groups onto aromatic amino acids like tryptophan and tyrosine. | High yields; works on a multi-gram scale; suitable for late-stage peptide functionalization. chemistryviews.org | Requires strong acid promoters like triflic acid. chemistryviews.org |
Future research will likely focus on refining these methods to improve yields, reduce the use of hazardous reagents, and expand the repertoire of accessible fluorinated NCAAs for peptide chemistry.
Exploration of Diverse Biological and Material Science Applications of this compound Containing Peptides
The incorporation of fluorinated amino acids such as Hph(2-OCF3)-OH into peptides can dramatically alter their physicochemical and biological properties. nih.govfu-berlin.de The trifluoromethoxy (-OCF3) group is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, which can enhance protein stability, bioavailability, and cell permeability. nih.govnih.gov
Biological Applications: In the realm of drug discovery, peptides containing fluorinated NCAAs are being explored as novel therapeutic agents. nih.govnumberanalytics.com The unique properties conferred by fluorine can lead to:
Enhanced Proteolytic Resistance: Modifications to the peptide backbone or side chains can hinder recognition by proteases, increasing the peptide's half-life in vivo. nih.govfrontiersin.org
Improved Target Affinity and Selectivity: The conformational constraints and altered electronic properties introduced by fluorination can lead to stronger and more specific binding to biological targets like enzymes or protein receptors. nih.govfu-berlin.de Peptides containing such residues are being investigated as protease inhibitors and modulators of protein-protein interactions. meilerlab.orgnih.gov
Increased Membrane Permeability: The higher lipophilicity associated with fluorinated groups can facilitate the passage of peptide drugs across cellular membranes. chemistryviews.orgnih.gov
Material Science Applications: The "fluorous effect"—the tendency of highly fluorinated molecules to self-associate—is a powerful tool in materials science. nih.govresearchgate.net Peptides incorporating this compound are promising candidates for the development of novel biomaterials. numberanalytics.com
Self-Assembling Peptides: Fluorination can be used to direct the self-assembly of peptides into highly organized supramolecular structures such as nanofibers, hydrogels, and other nanomaterials. numberanalytics.comnih.gov These materials have potential applications in tissue engineering and drug delivery. nih.govnih.gov
Fluorinated Surfaces: Peptides can be designed to form coatings with unique properties, such as enhanced hydrophobicity. fu-berlin.deresearchgate.net
Functional Biomaterials: The stability and unique bioactivities of fluorinated peptides make them attractive for creating materials for applications like antibacterial coatings and responsive drug delivery systems. nih.gov For instance, hydrogels formed from Fmoc-peptides containing halogenated phenylalanine have been shown to support cell adhesion and proliferation. nih.gov
Advancements in Analytical Methodologies for Complex Peptide Systems
The increasing complexity of synthetic peptides, especially those containing non-canonical residues like Hph(2-OCF3)-OH, necessitates sophisticated analytical techniques for their characterization. biopharmaspec.comalmacgroup.com Regulatory bodies now require detailed structural characterization and impurity profiling, driving innovation in peptide analytics. biopharmaspec.comalmacgroup.com
Modern analytical laboratories routinely employ a suite of powerful methods:
Mass Spectrometry (MS): MS is the cornerstone of peptide analysis, valued for its high sensitivity and ability to provide detailed molecular information. ijpsjournal.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm molecular weight and identify degradation products or modifications. biopharmaspec.comijpsjournal.com Advanced platforms can even distinguish between isobaric amino acids like leucine (B10760876) and isoleucine. biopharmaspec.com
High-Performance Liquid Chromatography (HPLC): HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is essential for assessing the purity of peptide formulations by separating the main component from impurities and degradation products. ijpsjournal.commdpi.com The development of Ultra-High-Performance Liquid Chromatography (U(H)PLC) systems and columns with chemistries specifically designed for peptides has significantly improved separation efficiency. almacgroup.com
Multidimensional Liquid Chromatography (2D-LC): For highly complex peptide mixtures, 2D-LC is becoming more common as a means to enhance analytical resolution and ensure peak purity. almacgroup.com
Spectroscopy: Circular Dichroism (CD) spectroscopy provides insight into the secondary structure (e.g., α-helix, β-sheet) of peptides in solution, which is crucial for understanding their function. ijpsjournal.comrsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹⁹F NMR, is invaluable for studying the local environment and conformational dynamics of fluorinated residues within a peptide. rsc.org
| Analytical Technique | Primary Application in Peptide Analysis | Key Insights Provided |
| Mass Spectrometry (MS) | Identification and Structural Characterization | Molecular weight confirmation, sequence verification, detection of modifications and impurities. biopharmaspec.comijpsjournal.com |
| U(H)PLC | Purity Assessment and Separation | Quantifies purity, separates degradation products and process-related impurities. almacgroup.comijpsjournal.com |
| Circular Dichroism (CD) | Secondary Structure Analysis | Determines the presence and proportion of α-helices, β-sheets, and random coils. ijpsjournal.com |
| ¹⁹F NMR Spectroscopy | Probing Fluorinated Residues | Provides information on the local chemical environment and conformational changes around the fluorine atom. rsc.org |
These advanced methods are critical for ensuring the quality, stability, and efficacy of complex peptide therapeutics and materials. ijpsjournal.com
Integration of Computational and Experimental Approaches in Rational Peptide Design
The design of peptides with specific functions is increasingly driven by a powerful synergy between computational modeling and experimental validation. frontiersin.org For peptides containing non-canonical amino acids like this compound, computational tools are essential for navigating the vast chemical space and predicting the impact of these unique building blocks. frontiersin.orgmeilerlab.org
Computational software suites, such as Rosetta, are being adapted to incorporate hundreds of NCAAs, allowing for in silico design and optimization. meilerlab.orgnih.gov These tools enable researchers to:
Predict Peptide Structure and Stability: Molecular dynamics (MD) simulations can model how a peptide will fold and behave in different environments, helping to design more stable and conformationally constrained molecules. frontiersin.org
Screen for Binding Affinity: In silico screening allows for the rapid evaluation of thousands of peptide variants for their potential to bind to a specific target. frontiersin.org This can identify promising candidates for synthesis and experimental testing, significantly accelerating the discovery process. frontiersin.orgnih.gov
Rationalize Structure-Activity Relationships (SAR): By comparing computational predictions with experimental data, researchers can gain a deeper understanding of why certain modifications, like the inclusion of Hph(2-OCF3)-OH, lead to improved activity. rsc.org
The development of new computational tools, such as AutoRotLib for parameterizing NCAAs in Rosetta, is expanding the capabilities of peptide design. frontiersin.org However, challenges remain, particularly in building relevant Artificial Intelligence (AI) models for peptides, as the available datasets are often smaller than those for proteins. cecam.org Future progress will depend on integrating data collection, software development, and machine learning techniques, including the use of large language models (LLMs) for peptide analysis and prediction. cecam.org
Sustainable Chemistry Practices in Fmoc SPPS with Specialty Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides, but it is traditionally associated with high consumption of hazardous solvents and reagents. rsc.orgcsic.es As the production of peptides for research and pharmaceutical use grows, there is a strong push to adopt more sustainable, "green" chemistry practices. nih.govtandfonline.com
Key areas of innovation in green SPPS include:
Solvent Replacement: A major focus is replacing commonly used dipolar aprotic solvents like Dimethylformamide (DMF) with greener alternatives. Recent research has demonstrated the feasibility of performing Fmoc SPPS in aqueous conditions using mixtures of water and green solvents like PolarClean. nih.gov
Process Optimization: New protocols are being developed to minimize waste. One such strategy is "in situ Fmoc removal," where the deprotection and coupling steps are combined. rsc.orgcsic.espeptide.com This approach can drastically reduce the number of washing steps required, leading to solvent savings of up to 75%. rsc.orgpeptide.com
Waste Recycling: Methods are being developed to recycle and reuse the solvent waste generated during synthesis. nih.gov For example, waste from aqueous SPPS can be filtered through an ion exchange resin and reused without compromising the quality of the final peptide. nih.gov
| Traditional SPPS Practice | Sustainable Alternative | Environmental Benefit |
| Solvent: Dimethylformamide (DMF) | Aqueous systems, green solvents (e.g., PolarClean). nih.gov | Reduces use of hazardous and environmentally persistent solvents. |
| Process: Separate coupling and deprotection steps with extensive washing. | "In situ" Fmoc removal combining steps. rsc.orgcsic.es | Saves up to 75% of solvent waste. peptide.com |
| Waste: Single-use and disposal of all solvents. | Filtration and recycling of aqueous solvent mixtures. nih.gov | Promotes a circular economy and minimizes waste generation. |
These advancements are making peptide synthesis, including the incorporation of specialty amino acids like this compound, a more environmentally responsible process. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
